benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate
Description
This compound, identified by CAS 244052-12-8, is a bicyclic carbamate derivative with a molecular formula of C₁₇H₂₄N₂O₅ and a molecular weight of 336.4 g/mol. It features a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (TBO) core, a propyl linker with an amino group, and a benzyl carbamate protective group. Its synthesis is inferred from related compounds (e.g., compound 15b in ), involving carbamate protection strategies and cyclization reactions . The compound is discontinued commercially but was previously available with ≥95% purity .
Properties
Molecular Formula |
C17H24N2O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)14(17-22-9-16(2,10-23-17)11-24-17)19-15(20)21-8-13-6-4-3-5-7-13/h3-7,12,14H,8-11,18H2,1-2H3,(H,19,20) |
InChI Key |
DEKGTVUXYXDFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate typically involves a multi-step process. One common method includes the reaction of benzyl chloroformate with the corresponding amine under basic conditions to form the carbamate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for high-affinity binding to these targets, leading to inhibition or activation of various biochemical pathways. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The table below highlights key structural analogs and their differences:
Key Observations :
- Amino vs. Hydroxy Groups: The target compound’s amino group (vs. hydroxy in 15b) enhances nucleophilicity, making it more reactive in coupling reactions but also more sensitive to oxidation .
- Protective Groups : Trimethylsilyl (16c) and benzyl carbamate groups influence solubility and stability. The TBO core itself confers rigidity, improving metabolic resistance .
Insights :
- The target compound’s synthesis likely mirrors 15b’s route but requires precise control to avoid over-reduction or deprotection of the amino group .
- High-yield syntheses (e.g., 22a at 87%) often employ transition-metal catalysis, whereas lower yields (e.g., 17b at 40% in ) arise from steric or electronic factors .
Biological Activity
Benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which contributes to its biological properties. The molecular formula is with a molecular weight of 323.34 g/mol. Its IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO6 |
| Molecular Weight | 323.34 g/mol |
| IUPAC Name | Benzyl N-[...propyl]carbamate |
| InChI Key | XTZJPDHTFJRYOD-JEYLPNPQSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The benzyloxycarbonyl group enhances binding affinity and specificity towards target enzymes, potentially acting as an inhibitor by blocking their active sites.
Research indicates that the compound may influence various biological pathways, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting phosphopantetheinyl transferase (PptT), an essential enzyme in the biosynthesis of lipids in Mycobacterium tuberculosis (Mtb), which is critical for its virulence .
- Ion Channel Interaction : Preliminary studies suggest that certain analogues may interact with calcium and sodium ion channels, which could lead to cardiotoxicity concerns .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against Mtb strains. For instance, it was found that the potency of the compound increased significantly in PptT knockdown strains, indicating a direct correlation between PptT inhibition and antimicrobial activity .
Case Studies
- Study on Antimycobacterial Activity : A study exploring the structure-activity relationship (SAR) of various analogues revealed that modifications to the bicyclic structure significantly enhanced potency against Mtb. The optimal configuration involved specific substitutions on the aromatic ring that stabilized the active conformation of the molecule .
- Cardiotoxicity Assessment : Another study assessed the cardiotoxic effects of related compounds, noting changes in cardiomyocyte behavior upon exposure to certain analogues. While some derivatives showed promising antimicrobial activity, their cardiotoxic profiles raised concerns regarding their development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
